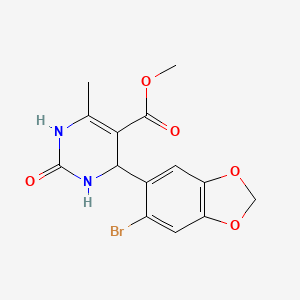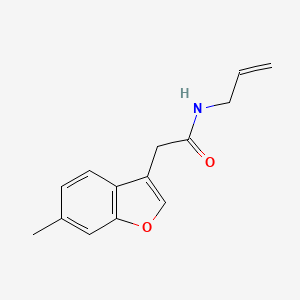
N-allyl-2-(6-methyl-1-benzofuran-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-2-(6-methyl-1-benzofuran-3-yl)acetamide, also known as AM1241, is a synthetic cannabinoid receptor agonist that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 2003 by researchers at the University of Connecticut and has since been the subject of numerous studies investigating its pharmacological properties.
作用機序
The mechanism of action of N-allyl-2-(6-methyl-1-benzofuran-3-yl)acetamide involves the activation of CB2 receptors, which are coupled to G proteins and modulate intracellular signaling pathways. Activation of CB2 receptors by this compound has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, as well as to reduce the activation of immune cells. This results in a decrease in pain and inflammation, without the psychoactive effects associated with the activation of CB1 receptors.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of inflammatory mediators, the reduction of pain and inflammation, and the modulation of immune cell function. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, as well as to enhance the efficacy of chemotherapy in cancer models.
実験室実験の利点と制限
One of the main advantages of N-allyl-2-(6-methyl-1-benzofuran-3-yl)acetamide as a research tool is its selectivity for CB2 receptors, which allows for the investigation of the specific role of these receptors in various physiological processes. However, one limitation of this compound is its relatively low potency, which may require the use of higher concentrations in experiments. Additionally, the complex synthesis of this compound may limit its availability and increase the cost of its use in research.
将来の方向性
There are several future directions for research on N-allyl-2-(6-methyl-1-benzofuran-3-yl)acetamide, including the investigation of its potential therapeutic applications in various disease models, the development of more potent analogs with improved pharmacological properties, and the elucidation of the molecular mechanisms underlying its effects. Additionally, the use of this compound in combination with other drugs or therapies may enhance its efficacy and broaden its therapeutic potential.
合成法
The synthesis of N-allyl-2-(6-methyl-1-benzofuran-3-yl)acetamide involves several steps, starting with the reaction of 6-methyl-1-benzofuran-3-carboxylic acid with allyl bromide to produce the allyl ester. This intermediate is then reacted with 2-aminoacetophenone to form the amide derivative, which is subsequently deprotected to yield the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry and specialized equipment.
科学的研究の応用
N-allyl-2-(6-methyl-1-benzofuran-3-yl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to selectively activate cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and has been implicated in the regulation of pain and inflammation. This compound has been demonstrated to have analgesic and anti-inflammatory effects in animal models of acute and chronic pain, as well as in models of inflammatory bowel disease and multiple sclerosis.
特性
IUPAC Name |
2-(6-methyl-1-benzofuran-3-yl)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-3-6-15-14(16)8-11-9-17-13-7-10(2)4-5-12(11)13/h3-5,7,9H,1,6,8H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHBABFCDSULOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)CC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(2,4-dimethylphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5352486.png)
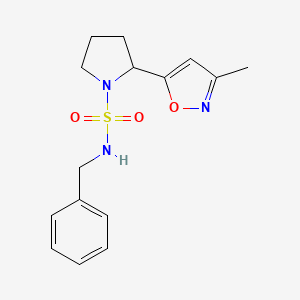
![3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5352504.png)
![4-cyclopentyl-N-[4-(methylthio)phenyl]piperazine-1-carboxamide](/img/structure/B5352518.png)
![ethyl 2-({[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5352526.png)
![8-methyl-2,3-diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene hydrochloride](/img/structure/B5352530.png)
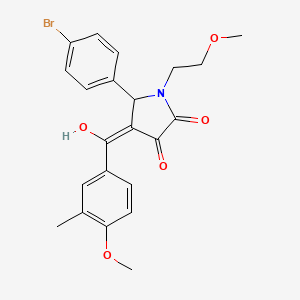

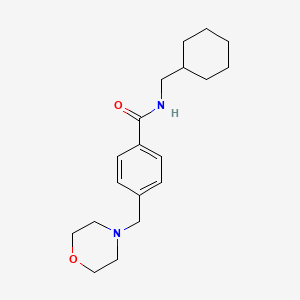
![1-(2,4-dimethylphenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B5352554.png)
![2-{4-[3-allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,5-dioxo-1-imidazolidinyl}-N-(4-methylphenyl)acetamide](/img/structure/B5352561.png)
![N~3~-isopropyl-N~3~-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-beta-alaninamide](/img/structure/B5352573.png)
![N,N-dimethyl-2-[2-oxo-3-(phenylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B5352581.png)
